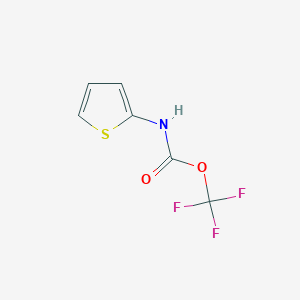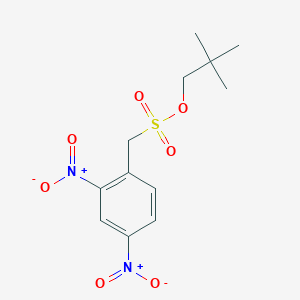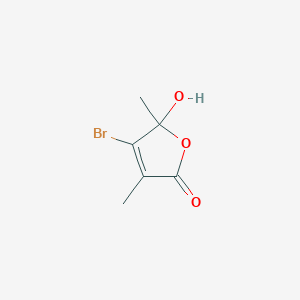![molecular formula C13H14OS B14382117 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-75-3](/img/structure/B14382117.png)
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, which is then functionalized to introduce the desired substituents. The process may involve the use of Grignard reagents, halogenation, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene structure but different substituents.
Methiopropamine: An analogue of methamphetamine with a thiophene ring.
Thiothinone: A beta-keto substituted analogue of methiopropamine.
Uniqueness
2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88050-75-3 |
|---|---|
Formule moléculaire |
C13H14OS |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylcyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C13H14OS/c1-8(2)10-4-5-12(14)13-11(7-10)6-9(3)15-13/h4-8H,1-3H3 |
Clé InChI |
LPZKWQQBVSFPIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C(=O)C=CC(=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


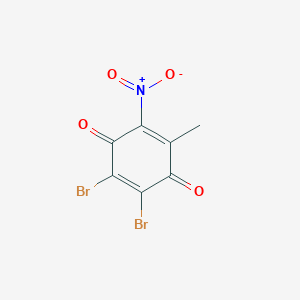
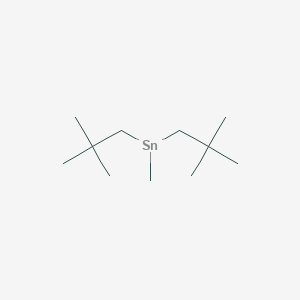
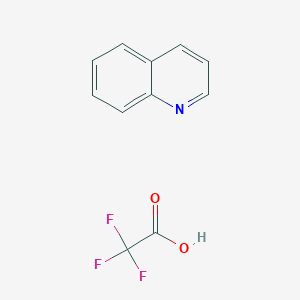
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
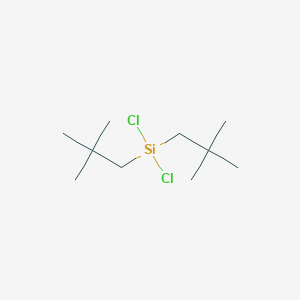


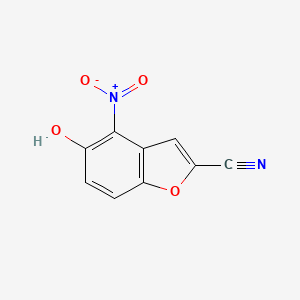
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
